2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide (CAS: 261952-19-6) is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃ and a molecular weight of 253.062 g/mol . Its structure features a benzyl bromide core substituted with fluorine at position 2, a methyl group at position 4, and a trifluoromethyl group at position 3. This unique arrangement of electron-withdrawing (F, CF₃) and electron-donating (CH₃) groups creates a sterically hindered and electronically diverse environment, making it a valuable intermediate in organic synthesis.
The compound is primarily used in pharmaceutical and agrochemical research, particularly in the development of enantioselective catalysts and bioactive molecules. For example, derivatives of this compound, such as benzamides and benzaldehydes, are synthesized for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-3-6(4-10)8(11)7(5)9(12,13)14/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOASEHRCWSSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of aromatic rings. One common method is the trifluoromethylation of aryl halides using fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research, including:
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide exerts its effects involves the interaction of its fluorine and bromine atoms with molecular targets. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions . The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide with structurally related benzyl bromides, highlighting key differences in molecular properties, reactivity, and applications:
Key Observations :
Substituent Effects on Reactivity: The trifluoromethyl group (CF₃) in all compounds enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution reactions. The chlorine substituent in 4-Chloro-3-(trifluoromethyl)benzyl bromide provides stronger electron withdrawal than fluorine, increasing reactivity in SN2 reactions but reducing solubility in polar solvents .
Electronic and Steric Profiles :
- The 2-fluoro, 4-methyl, 3-trifluoromethyl substitution pattern in the target compound creates a balanced electronic environment (electron-withdrawing F/CF₃ and electron-donating CH₃), making it suitable for selective functionalization in complex syntheses .
- In contrast, 2-Fluoro-3-(trifluoromethyl)benzyl bromide lacks a methyl group, resulting in lower steric hindrance and higher predicted boiling points (199.4°C) .
Applications :
- The target compound’s derivatives are used in enantioselective catalysis (e.g., PTCs in asymmetric benzylation reactions) , while 4-Chloro-3-(trifluoromethyl)benzyl bromide is prioritized in agrochemicals due to its stability and cost-effectiveness .
- Simpler analogs like 4-Fluorobenzyl bromide are widely used in peptide synthesis and polymer chemistry .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Derivatives of the target compound, such as 2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide, are critical in drug discovery for optimizing metabolic stability and target binding .
- Market Trends : Halogenated benzyl bromides like 4-Chloro-3-(trifluoromethyl)benzyl bromide dominate industrial markets due to scalability, whereas fluorine-substituted variants remain niche but valuable in high-purity applications .
- Synthetic Challenges: The target compound’s steric bulk complicates purification, as noted in , where similar trifluoromethyl-substituted bromides required specialized crystallization techniques .
Biological Activity
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their metabolic stability and biological activity, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8BrF4
- Molecular Weight : 303.07 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both fluorine and bromine atoms can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively.
Target Interactions
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound may interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes.
- Antitumor Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Fluorinated compounds are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Research Findings
Several studies have investigated the biological effects of fluorinated compounds similar to this compound:
Case Studies
- Antitumor Activity : A study involving a series of fluorinated benzyl derivatives found that one derivative exhibited over 70% inhibition of tumor growth in xenograft models when administered at a dose of 50 mg/kg.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting potential as a new antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of the corresponding benzyl alcohol using reagents like in strongly acidic media. The trifluoromethyl and fluorine substituents may sterically hinder bromination, requiring elevated temperatures (e.g., 60–80°C) and prolonged reaction times (~24 hours) to achieve yields >70%. Side products (e.g., di-brominated derivatives) can be minimized by controlling stoichiometry (1:1 molar ratio of alcohol to brominating agent) . Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 18–24 hours |
| Solvent | Concentrated or |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- : Look for the benzyl bromide proton signal at δ 4.5–4.8 ppm (split due to adjacent fluorine and CF groups) .
- : Confirm fluorine environments (δ -60 to -65 ppm for CF, δ -110 to -120 ppm for aromatic F) .
- GC-MS : Monitor molecular ion peaks at 271.96 (exact mass) and fragmentation patterns (e.g., loss of Br) .
- Elemental Analysis : Ensure Br content aligns with theoretical values (≈28.1% w/w) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity in nucleophilic substitution (SN_\text{N}N2) reactions?
- Methodological Answer : The CF group at the 3-position increases the electrophilicity of the benzyl carbon by inductively withdrawing electron density, accelerating S2 reactions. However, steric hindrance from the adjacent methyl group (4-position) may reduce nucleophile accessibility. Kinetic studies using model nucleophiles (e.g., NaN) in polar aprotic solvents (e.g., DMF) show rate constants 2–3× higher than non-CF analogs. Competing elimination (E2) can occur at >50°C, requiring low-temperature conditions (0–25°C) for selective substitution .
Q. What challenges arise when using this compound as a derivatization reagent for detecting nucleobases via GC-ECNI-MS?
- Methodological Answer :
- Steric Hindrance : The bulky CF and methyl groups may reduce derivatization efficiency with small nucleophiles (e.g., uracil). Pre-activation with crown ethers (e.g., 18-crown-6) in THF improves reactivity .
- Volatility : High molecular weight (271.96 g/mol) necessitates elevated GC inlet temperatures (250–300°C).
- Mass Spectral Interference : The CF group generates intense 69 () fragments, which may overlap with target analyte signals. Use high-resolution MS to resolve isotopic clusters .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?
- Methodological Answer :
- Light Sensitivity : UV-Vis studies show rapid degradation (t < 7 days) under ambient light due to C-Br bond homolysis. Store in amber vials at -20°C to extend stability (>6 months) .
- Hydrolytic Degradation : In aqueous media (pH > 7), hydrolysis yields 2-fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol. Kinetic studies in buffered solutions (pH 7.4, 37°C) show pseudo-first-order rate constants of .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Some protocols report 70% yields , while others using similar conditions achieve <50% . This may stem from impurities in starting materials (e.g., residual moisture in benzyl alcohol). Pre-drying reagents over molecular sieves improves reproducibility.
- Derivatization Efficiency : While highlights GC-ECNI-MS compatibility, notes interference from CF-related fragments. Resolution requires optimizing derivatization time (30–60 minutes) and using deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
